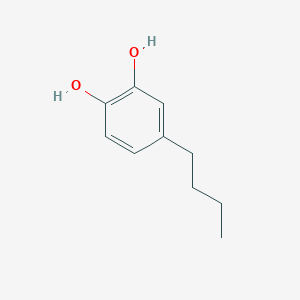

4-Butylbenzene-1,2-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVPWYRENKSWJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559498 | |

| Record name | 4-Butylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2525-05-5 | |

| Record name | 4-Butylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Butylbenzene 1,2 Diol and Its Derivatives

Regioselective Synthesis Approaches

The regioselective synthesis of 4-butylbenzene-1,2-diol is primarily achieved through the alkylation of pyrocatechol (B87986). Various strategies, including catalytic alkylation and Friedel-Crafts reactions, have been developed to enhance the selectivity towards the 4-position.

Catalytic Alkylation of Pyrocatechol

Catalytic alkylation of pyrocatechol is a prominent method for synthesizing this compound. This approach often employs alkylating agents like methyl tert-butyl ether (MTBE) or isobutene in the presence of a suitable catalyst.

The use of MTBE as an alkylating agent for pyrocatechol offers a pathway to 4-tert-butylcatechol (B165716) (4-TBC), a closely related derivative. This process can be carried out using a dry hydrogen-form resin catalyst, such as NKC-99, under relatively mild conditions. The reaction typically proceeds in two stages: an initial alkylation followed by isomerization to favor the formation of the 4-substituted product.

A notable advantage of using MTBE is the reduction of byproducts like 3-TBC and 3,5-di-tert-butylcatechol (B55391) through transfer alkylation. The reaction conditions, including temperature and the stoichiometric ratio of reactants, are crucial for optimizing the yield and selectivity. For instance, temperatures between 100–160°C and a pressure below 0.04 MPa have been reported as effective.

Functionalized acidic ionic liquids have also been explored as catalysts for the alkylation of pyrocatechol with MTBE. These catalysts have demonstrated the potential to achieve high conversion rates of pyrocatechol with significant selectivity for 4-TBC. google.com

| Catalyst Type | Alkylating Agent | Temperature (°C) | Pressure (MPa) | Key Outcomes |

| NKC-99 Resin | MTBE | 100-160 | <0.04 | Two-stage reaction with initial alkylation and subsequent isomerization to yield 4-TBC. |

| Acidic Ionic Liquid | MTBE | 110-120 | Ambient | High pyrocatechol conversion with good selectivity for 4-TBC. google.com |

Historically, the synthesis of 4-TBC has relied on the use of strong acids like sulfuric or phosphoric acid to catalyze the reaction between pyrocatechol and isobutylene. However, these methods are often associated with the formation of significant byproducts and environmental concerns due to acidic wastewater.

More recent advancements have introduced alternative catalysts to improve the process. One such method utilizes hexamethylenetetramine (HMT) as a catalyst for the alkylation of catechol with isobutene. This reaction, conducted under a nitrogen atmosphere at temperatures between 80–120°C, facilitates the rearrangement of byproducts into the desired 4-TBC, achieving high selectivity.

The use of solid acid catalysts, such as modified montmorillonite-K10 and WOx/ZrO2, has also been investigated for the alkylation of catechol with tert-butyl alcohol (a source of isobutene). researchgate.net These catalysts have shown high activity and selectivity for 4-TBC. researchgate.net

| Catalyst | Alkylating Agent | Temperature (°C) | Molar Ratio (Catechol:Isobutene) | Selectivity for 4-TBC |

| Hexamethylenetetramine (HMT) | Isobutene | 80-120 | 1:0.3–0.7 | 98–99% |

| WOx/ZrO2 | tert-Butyl Alcohol | 140 | 1:1 | 99% researchgate.net |

Using Methyl Tert-Butyl Ether (MTBE)

Electrochemical Nucleophilic Synthesis

Electrochemical methods offer an alternative route for the synthesis and derivatization of catechol derivatives. While direct electrochemical synthesis of this compound is not extensively detailed, related electrochemical reactions provide insights into the reactivity of the catechol ring. For instance, the electrochemical oxidation of 4-tert-butylcatechol can lead to the formation of quinones or participate in trimerization reactions.

A study on the electrochemical nucleophilic synthesis of di-tert-butyl-(4-[18F]fluoro-1,2-phenylene)-dicarbonate highlights the use of a tert-butyl group as a leaving and directing group for fluorination. nih.gov This suggests the potential for electrochemical strategies in the functionalization of the catechol nucleus. nih.gov

Friedel-Crafts Reaction

The Friedel-Crafts reaction is a fundamental method for the alkylation of aromatic compounds. cerritos.edu In the context of this compound synthesis, this reaction would involve the alkylation of pyrocatechol with a butyl-containing electrophile, typically in the presence of a Lewis acid catalyst like aluminum chloride. cerritos.edulibretexts.org The electron-donating hydroxyl groups of pyrocatechol activate the ring towards electrophilic substitution. savemyexams.com However, a significant challenge in Friedel-Crafts alkylation is controlling polyalkylation, as the initial alkyl product is often more reactive than the starting material. cerritos.edu The regioselectivity can also be an issue, potentially leading to a mixture of isomers. libretexts.org

Precursor Chemistry and Derivatization Strategies

The synthesis of this compound is intrinsically linked to its precursor, pyrocatechol. The chemical properties of pyrocatechol dictate the feasible synthetic routes. Several precursors can lead to this compound, including 1-(3,4-dihydroxyphenyl)butan-1-one (B29398) and 3,4-dihydroxybenzaldehyde. chemsrc.com

Once synthesized, this compound serves as a versatile intermediate for further derivatization. atomfair.com Its catechol structure allows for various chemical transformations. smolecule.com For example, the hydroxyl groups can be protected, as demonstrated in the synthesis of di-tert-butyl-(4-(tert-butyl)-1,2-phenylene)-dicarbonate, where the hydroxyl groups of 4-(tert-butyl)benzene-1,2-diol are protected with Boc groups. nih.gov

Furthermore, this compound can undergo oxidative fluorination, although this may lead to the formation of tert-butyl-benzoquinones rather than the desired fluorinated phenol (B47542). cas.cz The compound is also used in the synthesis of more complex molecules, such as ligands for metal complexes. chemrxiv.org

The derivatization of this compound is crucial for its application in various fields, including the development of antioxidants, polymer stabilizers, and pharmaceutical precursors. atomfair.com

Synthesis of Halogenated Catechol Derivatives

The introduction of halogen atoms onto the catechol framework is a key step for creating versatile intermediates for further functionalization, such as in cross-coupling reactions. While direct halogenation of this compound is subject to challenges like regioselectivity and oxidation of the diol, general methods for the halogenation of substituted benzenes and diols provide a strategic blueprint.

A common approach involves the electrophilic aromatic substitution of a protected catechol derivative or a precursor. For instance, aromatic compounds can be iodinated using in-situ generated iodine monofluoride (IF) or a combination of an iodide source, an oxidant like O₂, and a catalyst such as NO⁺BF₄⁻. researchgate.net These methods allow for mono- or poly-iodination, even on deactivated rings, without affecting sensitive functional groups. researchgate.net Similarly, bromination and chlorination can be achieved using positive halogenating agents in acidic solvents. researchgate.net

Another strategy involves the transformation of other functional groups. For example, monohalogen derivatives of aliphatic diols can be synthesized, which could then be used to alkylate a catechol ring system. researchgate.net This indirect approach offers control over the position of the halogen.

Research into the reaction of 1,3,5-tri-tert-butylbenzene (B73737) with halogenating agents like 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione has shown that substitution can occur, highlighting the feasibility of direct halogenation on alkyl-substituted benzene (B151609) rings. researchgate.net

Table 1: General Strategies for Halogenation

| Strategy | Reagents | Key Features |

|---|---|---|

| Direct Aromatic Iodination | I₂ / IF (in situ) | Effective for mono- or poly-iodination; tolerates sensitive groups. researchgate.net |

| Catalytic Aromatic Iodination | I⁻ / O₂ / NO⁺BF₄⁻ (cat.) | Uses an iodide source with a catalytic oxidant system. researchgate.net |

| Electrophilic Halogenation | Positive halogenating agents / Acetic acid | Results in aryl halide formation; can produce acetate (B1210297) byproducts. researchgate.net |

Protection Group Strategies (e.g., Boc protection)

The hydroxyl groups of catechols are highly reactive and susceptible to oxidation, making protection group chemistry an essential tool in their multi-step synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for phenols due to its stability in nucleophilic conditions and its facile removal under mild acidic or thermal conditions. tandfonline.comrsc.org

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). tandfonline.com Greener protocols have been developed that perform this protection under catalyst-free conditions in aqueous systems, enhancing the sustainability of the process. tandfonline.com For instance, a wide range of phenol derivatives can be efficiently protected with (Boc)₂O in a water:acetone mixture at room temperature. tandfonline.com

In the context of catechol-containing biomolecules, such as caffeic acid, Boc protection has been successfully applied to synthesize vinyl catechol monomers for polymerization. researchgate.netrsc.org The caffeic acid is first decarboxylated, and then the catechol hydroxyls are protected in a one-pot reaction using (Boc)₂O, leading to the desired monomer in excellent yield. rsc.org This strategy prevents unwanted side reactions during subsequent polymerization steps. rsc.orgrsc.org The deprotection can be easily accomplished using acid or heat, releasing the catechol-containing polymer with gaseous byproducts, which simplifies purification. rsc.orgrsc.org

It is important to select the appropriate N-protecting group when working with catecholamines like dopamine (B1211576) to avoid undesired side reactions. While Fmoc or trifluoroacetyl groups are suitable, using a Boc-protecting group for the amine in dopamine can lead to the formation of Pictet-Spengler isoquinoline (B145761) byproducts during the subsequent protection of the catechol hydroxyls. nih.gov

Table 2: Conditions for O-Boc Protection of Phenols

| Reagent | Catalyst/Solvent System | Conditions | Outcome |

|---|---|---|---|

| (Boc)₂O | Water:Acetone (9.5:0.5) | Room Temperature | Efficient and chemoselective O-Boc protection under green, catalyst-free conditions. tandfonline.com |

| (Boc)₂O | DMF / Triethylamine | Room Temperature | One-pot decarboxylation and Boc-protection of caffeic acid to form Boc-protected vinyl catechol. rsc.org |

Multi-component Reactions for Complex Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules from simple starting materials in a single step, adhering to the principles of atom economy and green chemistry. Substituted catechols are excellent substrates for MCRs to generate libraries of heterocyclic derivatives, such as benzoxazoles.

One such approach involves the one-pot, three-component reaction of a catechol derivative, an aldehyde, and ammonium (B1175870) acetate as a nitrogen source. sci-hub.senih.gov For example, 3,5-di-tert-butylbenzene-1,2-diol reacts with various aromatic aldehydes and ammonium acetate in the presence of an Fe(III)-salen complex catalyst to produce 5,7-di-tert-butyl-2-aryl-benzo[d]oxazole derivatives in high yields. sci-hub.se The reaction conditions are typically mild, proceeding in ethanol (B145695) at 50 °C. sci-hub.se This methodology has been shown to be scalable to the gram level without a significant loss in yield. sci-hub.se

Another iron-catalyzed MCR utilizes benzyl (B1604629) alcohols or benzyl methyl ethers in place of aldehydes. nih.gov The reaction of 3,5-di-tert-butylbenzene-1,2-diol, a benzyl alcohol, and ammonium acetate, catalyzed by Fe(NO₃)₃·9H₂O with DDQ as an additive, yields the corresponding benzoxazole (B165842). nih.gov The proposed mechanism involves the initial iron-mediated oxidation of the alcohol to the aldehyde, which then reacts with ammonium acetate to form an imine, followed by condensation with the catechol and subsequent cyclization. nih.gov

The scope of these reactions is broad, accommodating aldehydes and benzyl alcohols with both electron-donating and electron-withdrawing substituents, as well as sterically hindered substrates, to produce a diverse range of benzoxazole derivatives. sci-hub.senih.gov

Table 3: Multi-component Synthesis of Benzoxazole Derivatives from 3,5-di-tert-butylbenzene-1,2-diol

| Aldehyde/Alcohol Component | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Fe(III)-salen complex, NH₄OAc, EtOH, 50 °C | 5,7-di-tert-butyl-2-(4-chlorophenyl)benzo[d]oxazole | 95% sci-hub.se |

| Benzaldehyde | Fe(III)-salen complex, NH₄OAc, EtOH, 50 °C | 5,7-di-tert-butyl-2-phenylbenzo[d]oxazole | 98% sci-hub.se |

| 4-Nitrobenzaldehyde | Fe(III)-salen complex, NH₄OAc, EtOH, 50 °C | 5,7-di-tert-butyl-2-(4-nitrophenyl)benzo[d]oxazole | 90% sci-hub.se |

| 1-Naphthaldehyde | Fe(III)-salen complex, NH₄OAc, EtOH, 50 °C | 5,7-di-tert-butyl-2-(naphthalen-1-yl)benzo[d]oxazole | 84% sci-hub.se |

| Benzyl alcohol | Fe(NO₃)₃·9H₂O, DDQ, NH₄OAc, DCE, 60 °C | 5,7-di-tert-butyl-2-phenylbenzo[d]oxazole | 80% nih.gov |

Chemical Reactivity and Reaction Mechanisms of 4 Butylbenzene 1,2 Diol

Oxidation Reactions and Pathways

4-Butylbenzene-1,2-diol is susceptible to oxidation, a process that can be initiated through enzymatic or electrochemical means. These reactions are central to its chemical behavior and have been the subject of numerous studies.

Enzymatic Oxidation to Benzoquinones (e.g., Tyrosinase-Catalyzed)

The enzyme tyrosinase, a polyphenol oxidase, catalyzes the oxidation of this compound in the presence of oxygen to produce 4-tert-butyl-o-benzoquinone. scientificlabs.co.ukchemicalbook.comnih.gov This reaction is a focal point in the study of tyrosinase activity and its interaction with phenolic substrates. researchgate.netcapes.gov.brnih.gov The stoichiometry of this enzymatic reaction under high substrate-to-enzyme ratios is typically two molecules of this compound to one molecule of oxygen. nih.gov However, the stability of the resulting o-quinone can influence the apparent stoichiometry. nih.gov

The oxidation process is not without consequences for the enzyme itself. Tyrosinase undergoes suicide inactivation during the oxidation of catechols, a phenomenon that has been extensively studied. arkat-usa.orgresearchgate.net The rate of this inactivation competes with the rate of catechol oxidation, and both are influenced by the nature of the substituent on the catechol ring. arkat-usa.orgresearchgate.net For 4-substituted catechols, rapid oxidation is favored by short and hydrophobic substituents. arkat-usa.orgresearchgate.net

Interestingly, while 4-tert-butylcatechol (B165716) (a common name for this compound) causes irreversible inactivation of certain forms of tyrosinase under anaerobic conditions, the corresponding monophenol, 4-tert-butylphenol (B1678320), can protect the enzyme from this inactivation. nih.gov Under aerobic conditions, the suicide inactivation of tyrosinase during its action on 4-tert-butylphenol is believed to be caused by the o-diphenol product, this compound, which is necessary for the reaction to proceed. nih.gov

| Reactant | Enzyme | Product | Stoichiometry (Substrate:O2) |

| This compound | Tyrosinase | 4-tert-butyl-o-benzoquinone | 2:1 |

Electrochemical Oxidation and Trimerization

This compound can undergo electrochemical oxidation. scientificlabs.co.ukchemicalbook.com This process has been investigated using techniques such as cyclic voltammetry and controlled-potential coulometry. scientificlabs.co.ukchemicalbook.com Anodic oxidation of this compound can lead to electrochemical trimerization, forming larger oligomeric structures. smolecule.comsigmaaldrich.com

Studies have also explored the electrochemical oxidation of this compound for synthetic purposes. For instance, the electrochemical fluorination of a protected form of this compound has been demonstrated, with density functional theory (DFT) calculations suggesting that the tert-butyl group facilitates the initial oxidation step. nih.gov The oxidation potential for the tert-butyl substituted compound was found to be lower than its unsubstituted counterpart. nih.gov In some cases, oxidation of unprotected this compound on an electrode surface can lead to passivation of the electrode. nih.gov

Oxidation in the Presence of Nucleophiles

The oxidation of this compound can be influenced by the presence of nucleophiles. The electrochemical oxidation of this compound in the presence of 4-hydroxycoumarin, a nucleophile, has been studied using cyclic voltammetry and controlled-potential coulometry. scientificlabs.co.ukchemicalbook.com When this compound is oxidized by tyrosinase, the resulting quinone can react with nucleophiles like cysteine or glutathione (B108866). researchgate.net This reactivity is significant as it can lead to the formation of protein-hapten complexes, a mechanism implicated in the depigmenting effects of certain phenols and catechols. nih.gov The reaction of the quinone with thiol groups can be monitored through glutathione depletion assays. nih.gov

Substitution and Esterification Reactions

As a diol, this compound can participate in reactions typical of alcohols, including substitution and esterification. solubilityofthings.com These reactions offer pathways to synthesize more complex organic molecules. solubilityofthings.com For instance, the hydroxyl groups on the benzene (B151609) ring can be protected through reactions like the formation of Boc (tert-butyloxycarbonyl) derivatives, which is a common strategy in organic synthesis to allow for selective reactions at other parts of the molecule. nih.gov While the general reactivity for substitution and esterification is expected, specific detailed research findings on these reactions for this compound are not extensively covered in the provided context. However, electrophilic aromatic substitution is a fundamental reaction for benzene derivatives, involving the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. libretexts.orgnptel.ac.in

Radical Scavenging Mechanisms

This compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals. smolecule.comnih.govontosight.ai This activity is crucial in mitigating oxidative stress. The presence of the hydroxyl groups on the aromatic ring is key to this function.

Hydrogen Atom Transfer (HAT)

The primary mechanism by which this compound and other phenolic antioxidants scavenge radicals is through Hydrogen Atom Transfer (HAT). acs.orgresearchgate.net In this process, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of a phenolic compound as a HAT agent is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. nih.gov The tert-butyl group in 4-tert-butylcatechol lowers the BDE compared to unsubstituted catechol, enhancing its hydrogen-donating capacity.

Theoretical studies using density functional theory (DFT) have confirmed that HAT is the most favorable mechanism for the radical-scavenging activity of related di- and tri-hydroxybenzene derivatives in both the gas phase and lipid media. researchgate.net The antioxidant activity of phenolic compounds, including this compound, has been evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). agriculturejournals.czagriculturejournals.cz The steric and electronic effects of the substituents on the benzene ring play a significant role in determining the radical scavenging efficiency. agriculturejournals.czagriculturejournals.cz

| Radical Scavenging Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from a phenolic hydroxyl group to a free radical. |

Single Electron Transfer (SET)

The Single Electron Transfer (SET) mechanism is a fundamental process in the chemical reactivity of this compound, particularly in its role as a reducing agent and antioxidant. rsc.orgrsc.org In this process, the catechol moiety donates a single electron to an accepting species, such as a metal ion or a radical, without the initial transfer of a proton. rsc.orgnih.gov This transfer results in the formation of a semiquinone radical anion. researchgate.net

The presence of the butyl group at the 4-position influences the electronic properties of the catechol ring. Electron-donating groups can lower the oxidation potential of the molecule, potentially facilitating the SET process. nih.gov This is a critical aspect of its function as a free radical inhibitor in industrial applications, such as preventing the premature polymerization of monomers like styrene (B11656). metrohm.com

Radical Adduct Formation (RAF)

Following the initial formation of a radical species from this compound, typically a semiquinone radical, this intermediate can react further by adding to another molecule. acs.orgtandfonline.com This process, known as Radical Adduct Formation (RAF), is a significant pathway in the mechanism of action of phenolic antioxidants and inhibitors. researchgate.net Instead of simply terminating a radical chain, the catechol-derived radical forms a new, larger molecule by creating a covalent bond with a radical-accepting species. acs.org

A clear example of RAF is observed in the interaction between 4-tert-butylcatechol (TBC) and quinone methides (QMs) in the presence of peroxy radicals. acs.org Research has demonstrated that peroxy radicals, formed during the autoxidation of styrene, react with TBC to generate a tert-butyl-semiquinone radical. acs.orgfigshare.com This semiquinone radical is not merely a stable, terminating species; it is reactive enough to add to the 7-position of 2,6-di-tert-butyl-7-substituted quinone methides. acs.org

This addition reaction results in a novel, larger compound, effectively coupling the two molecules. figshare.com For example, when 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone (QM-Ph) was used, the isolated product was identified as 5-(tert-butyl)-3-((3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl)benzene-1,2-diol. figshare.com This RAF pathway can impact the performance of polymerization retarders under aerobic conditions. acs.orgfigshare.com Theoretical studies support RAF as one of the key mechanisms, along with HAT and SET, by which phenolic compounds exert their radical-scavenging effects. researchgate.net

Table 1: Example of Radical Adduct Formation (RAF) with this compound

This table outlines the reactants and the resulting product from a Radical Adduct Formation reaction involving a 4-tert-butylcatechol (TBC) derived radical. Data sourced from Neilson & Morrison (2011). acs.orgfigshare.com

| Reactant 1 | Reactant 2 | Adduct Product |

| tert-Butyl-semiquinone radical (from TBC) | 4-benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone (QM-Ph) | 5-(tert-butyl)-3-((3,5-di-tert-butyl-4-hydroxyphenyl)(phenyl)methyl)benzene-1,2-diol |

Theoretical and Computational Investigations of 4 Butylbenzene 1,2 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of 4-Butylbenzene-1,2-diol and related catechol derivatives. researchgate.net DFT calculations allow for the prediction of various molecular parameters with a high degree of accuracy. nih.gov

Geometry Optimization and Potential Energy Surfaces

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface (PES). york.ac.uk For this compound, DFT calculations are used to find the optimized geometry, which is crucial for understanding its reactivity and interactions. nih.gov The process involves finding a stationary point on the PES where the net forces on all atoms are zero. york.ac.uk To ensure that the optimized structure represents a true minimum, frequency calculations are performed, with a stable structure exhibiting no imaginary frequencies. nih.gov

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H14O2 | nih.gov |

| Molecular Weight | 166.22 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChIKey | LAVPWYRENKSWJM-UHFFFAOYSA-N | nih.gov |

Solvation Energy and Solvent Effects Modeling

The behavior of this compound in different environments is critical for its practical applications. Solvation models are employed in DFT calculations to simulate the effect of a solvent on the molecule's properties. nih.govweebly.com The polarizable continuum model (PCM) is a commonly used method that represents the solvent as a continuous dielectric medium. liverpool.ac.uk

The solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated to predict its solubility. mdpi.com For this compound, the presence of two hydroxyl groups suggests some solubility in polar solvents, while the nonpolar butyl group and benzene (B151609) ring enhance its solubility in organic solvents. solubilityofthings.com DFT calculations incorporating solvent effects can provide quantitative predictions of these properties. For instance, calculations can be performed in solvents like acetonitrile (B52724) to model its behavior in a polar aprotic environment. nih.gov

Spin Density and Electronic Properties Analysis

DFT is also utilized to analyze the electronic properties of this compound, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. acs.org These frontier orbitals are key to understanding the molecule's reactivity and electronic transitions. acs.org The distribution of electron density, particularly spin density in radical species, is crucial for understanding its antioxidant activity and role in radical reactions. researchgate.net

For catechols, the ability to donate a hydrogen atom from one of its hydroxyl groups is a key aspect of their antioxidant mechanism. DFT calculations can determine the O-H bond dissociation enthalpy (BDE), which is a measure of the energy required to break this bond. researchgate.netacs.org A lower BDE indicates a better antioxidant capacity. The spin density distribution in the resulting phenoxyl radical provides insight into its stability. Furthermore, DFT can be used to calculate ionization potentials and electron affinities, which are important for understanding electron transfer processes. acs.org

Molecular Modeling and Intermolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. researchgate.net For this compound, molecular modeling can provide insights into its intermolecular interactions, such as hydrogen bonding and van der Waals forces. These interactions are fundamental to its physical properties, including boiling point, melting point, and solubility. ontosight.ai

The two hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors, leading to the formation of intermolecular hydrogen bonds. The butyl group, being nonpolar, contributes to hydrophobic interactions. Understanding these interactions is important for predicting how the molecule will behave in different chemical and biological systems.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity or other properties. researchgate.net While specific QSAR studies on this compound are not extensively documented, research on related phenolic compounds provides valuable insights. researchgate.netjst.go.jp

QSAR models are often developed for series of compounds to predict the activity of new, untested molecules. researchgate.net For phenolic compounds, descriptors such as hydrophobicity (log P), electronic parameters (like Hammett constants or computed properties such as HOMO/LUMO energies), and steric parameters are commonly used. jst.go.jp For example, QSAR studies on substituted phenols have shown a strong correlation between hydrophobicity and toxicity. jst.go.jp In the context of antioxidants, QSAR can be used to correlate structural features with radical scavenging activity. researchgate.net The development of QSAR models for butyrylcholinesterase inhibitors has highlighted the importance of hydrophobic features, such as long carbon chains, for enhancing activity. nih.gov These findings can be extrapolated to understand the potential biological activities of this compound and to guide the design of new derivatives with desired properties. nih.gov

Advanced Analytical and Spectroscopic Characterization of 4 Butylbenzene 1,2 Diol and Its Analogs

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of 4-butylbenzene-1,2-diol and its analogs. atomfair.comanalytice.com Reverse-phase HPLC methods are commonly employed for the separation of these compounds. sielc.comsielc.com

A typical HPLC method for 4-tert-butylcatechol (B165716), an analog of this compound, utilizes a C18 or a specialized reverse-phase column like Newcrom R1. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid such as phosphoric acid or formic acid added to improve peak shape and resolution. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, formic acid is the preferred additive as it is volatile and compatible with MS ionization sources. sielc.com The purity of 4-tert-butylcatechol is often specified to be ≥97.0% or higher as determined by HPLC. sigmaaldrich.com

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful technique used for the analysis of this compound and its derivatives. atomfair.comnih.gov This method is particularly useful for identifying and quantifying volatile and semi-volatile compounds in complex mixtures. For instance, GC-MS has been used to determine the concentration of 3,3-dimethyl-2-butanone, a degradation product of 4-tert-butylphenol (B1678320), and to analyze other metabolites. nih.gov

Interactive Table: HPLC Methods for 4-tert-Butylcatechol Analysis

| Parameter | Method 1 | Method 2 |

| Column | Newcrom R1 | C18 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, Water, Formic Acid (for MS compatibility) |

| Detection | UV/Vis | MS |

| Application | Purity analysis, preparative separation | Pharmacokinetics, impurity isolation |

| Reference | sielc.com | sielc.com |

Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Ultraviolet-Visible Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the molecular structure. In the ¹H NMR spectrum of 4-tert-butylcatechol, characteristic signals for the tert-butyl protons appear around δ 1.3 ppm, while the hydroxyl protons are typically observed between δ 5.5 and 6.5 ppm. ¹³C NMR provides detailed information about the carbon framework of the molecule. researchgate.net Advanced NMR techniques, such as the 15N HSQC experiment, have been used to study the interaction of 4-tert-butylcatechol with proteins, providing insights into its binding affinity. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-tert-butylcatechol shows characteristic absorption bands corresponding to the O-H and C-O stretching vibrations of the hydroxyl groups, as well as bands associated with the aromatic ring. chemicalbook.comthermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. In HPLC analysis, a UV-Vis detector is often used for the quantification of 4-tert-butylcatechol and its analogs, with detection commonly set at a wavelength of 277 nm. nih.gov

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. For 4-tert-butylcatechol, the molecular ion [M+H]⁺ is observed at m/z 167.1. GC-MS is a widely used technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govspectrabase.comhmdb.ca

Interactive Table: Spectroscopic Data for 4-tert-Butylcatechol

| Technique | Key Findings | Reference |

| ¹H NMR | Hydroxyl protons (δ ~5.5–6.5 ppm), tert-butyl protons (δ ~1.3 ppm) | |

| ¹³C NMR | Provides detailed carbon framework information | researchgate.net |

| IR Spectroscopy | Shows characteristic O-H and C-O stretching vibrations | chemicalbook.comthermofisher.com |

| UV-Vis Spectroscopy | Maximum absorbance at 277 nm | nih.gov |

| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 167.1 |

Electrochemical Methods (e.g., Cyclic Voltammetry, Controlled-Potential Coulometry)

Electrochemical methods are pivotal in studying the redox behavior of this compound and its analogs. These techniques provide insights into the electron transfer processes and reaction mechanisms. tandfonline.com

Cyclic Voltammetry (CV): CV is a powerful technique for investigating the electrochemical oxidation of catechols. sid.irsid.irresearchgate.net The electrochemical oxidation of 4-tert-butylcatechol is a reversible process corresponding to the conversion between the catechol and its corresponding o-quinone. Studies have shown that the electrochemical oxidation of 4-tert-butylcatechol can be influenced by the presence of nucleophiles, leading to Michael addition reactions. tandfonline.comsid.irscientificlabs.co.uk The mechanism of these reactions, whether following an EC or ECE pathway, can be elucidated using cyclic voltammetry. sid.irresearchgate.net

Controlled-Potential Coulometry: This technique is used to determine the number of electrons transferred in a redox reaction and for the electrochemical synthesis of derivatives. tandfonline.comlibretexts.org For example, the electrochemical oxidation of 4-tert-butylcatechol in the presence of various nucleophiles has been successfully performed using controlled-potential coulometry to synthesize new derivatives in good yield and purity. sigmaaldrich.comtandfonline.com

The electrochemical behavior of 4-tert-butylcatechol has been studied in various media, including aqueous solutions and methanol. tandfonline.comresearchgate.net The presence of electron-donating groups, such as the tert-butyl group, on the catechol ring can influence the rate of subsequent chemical reactions following the initial electron transfer. sid.ir

Interactive Table: Electrochemical Studies of 4-tert-Butylcatechol

| Technique | Application | Key Findings | Reference |

| Cyclic Voltammetry | Study of redox behavior | Reversible oxidation to o-quinone. | |

| Cyclic Voltammetry | Investigation of reaction mechanisms with nucleophiles | Elucidation of EC and ECE mechanisms. | sid.irresearchgate.net |

| Controlled-Potential Coulometry | Electrosynthesis | Synthesis of arylsulfonylbenzenediols and other derivatives. | sigmaaldrich.comtandfonline.com |

| Controlled-Potential Coulometry | Mechanistic studies | Used in conjunction with CV to understand reaction pathways. | scientificlabs.co.uk |

Applications in Materials Science and Polymer Chemistry

Polymerization Inhibition Mechanisms

TBC is widely recognized for its efficacy as a polymerization inhibitor, particularly for reactive monomers like styrene (B11656), butadiene, vinyl acetate (B1210297), and divinylbenzene. Its function is critical in preventing premature and uncontrolled polymerization during production, transport, and storage. chempoint.com

Inhibition of Radical-Induced Polymerization

The primary mechanism by which 4-tert-butylcatechol (B165716) inhibits polymerization is through its action as a free radical scavenger. chempoint.com In the presence of oxygen, phenolic inhibitors like TBC can effectively terminate the peroxide radicals (ROO•) that are formed when monomer radicals (R•) react with oxygen. fluoryx.com This termination step is significantly faster than the self-polymerization of the monomer radicals, thus preventing the initiation and propagation of polymer chains. fluoryx.com The presence of a tert-butyl group on the catechol structure enhances its ability to donate hydrogen atoms, a key step in neutralizing free radicals.

The inhibition process can be summarized as follows:

Initiation: Monomers can slowly form free radicals (R•) on their own. fluoryx.com

Peroxide Formation: In the presence of oxygen, these monomer radicals rapidly react to form peroxide radicals (ROO•). fluoryx.com

Termination: 4-tert-butylcatechol donates a hydrogen atom to the peroxide radical, terminating the chain reaction and forming a stable radical from the inhibitor itself, which is less reactive and does not propagate polymerization.

This scavenging of free radicals effectively extends the gelation time, providing a crucial induction period before polymerization begins.

Comparative Studies with Other Inhibitors

The performance of 4-tert-butylcatechol as a polymerization inhibitor has been compared to other commonly used inhibitors, most notably hydroquinone (B1673460) (HQ). Research and industrial data indicate that TBC is significantly more effective under certain conditions.

| Inhibitor | Comparative Effectiveness | Conditions | Key Advantages of TBC |

| 4-tert-Butylcatechol (TBC) | 25 times more effective than hydroquinone | At 60°C | Does not discolor styrene monomers, Does not crystallize over time |

| Hydroquinone (HQ) | Less effective than TBC at 60°C |

This table showcases the superior inhibitory effect of 4-tert-Butylcatechol compared to Hydroquinone at elevated temperatures.

At a temperature of 60°C, 4-tert-butylcatechol is reported to be 25 times more effective as a polymerization inhibitor than hydroquinone. ncats.iowikipedia.orgprochema.comatamankimya.com This enhanced performance at slightly elevated temperatures makes it a preferred choice for many industrial applications. longchangchemical.com Furthermore, unlike hydroquinone-type inhibitors, TBC does not cause discoloration of styrene monomers and does not crystallize over time, which are significant advantages in maintaining the quality of the final product. chempoint.com While TBC's performance is excellent at moderate temperatures, hydroquinone may be more suitable for processes requiring stability at higher temperatures, around 130°C. longchangchemical.com

Antioxidant Roles in Synthetic Materials

The same chemical properties that make 4-tert-butylcatechol an effective polymerization inhibitor also allow it to function as a potent antioxidant in various synthetic materials. dic-global.com The sterically hindered phenolic structure contributes to its antioxidant action. ncats.io

Stabilization of Polymers and Synthetic Rubbers

4-tert-butylcatechol is employed as an antioxidant to enhance the stability and longevity of a wide range of polymers and synthetic rubbers. nanopouyesh.com These materials are susceptible to degradation from exposure to oxygen, heat, and UV light, which can lead to a loss of mechanical properties and discoloration. TBC helps to protect against this oxidative degradation.

Polymers and synthetic rubbers that benefit from the antioxidant properties of TBC include:

Polyethylene chempoint.com

Polypropylene dic-global.com

Polychloroprene dic-global.com

Silicone rubber chempoint.com

Synthetic rubbers in general dic-global.com

Nylon dic-global.com

By incorporating TBC into these materials, their shelf-life and performance are significantly enhanced. zxchem.com

Stabilization of Oil Derivatives

The application of 4-tert-butylcatechol as an antioxidant extends to oil derivatives, such as lubricants and fuels. dic-global.comnanopouyesh.com It helps to prevent the oxidation of these products, which can lead to the formation of sludge, varnish, and other undesirable byproducts. chemicalbook.com This stabilization extends the shelf life and maintains the performance of these oil-based products. zxchem.com

Role as a Stabilizer in Specific Material Manufacturing Processes (e.g., Polyurethane Foam)

4-tert-butylcatechol plays a specific and crucial role as a stabilizer in the manufacturing of polyurethane foam. ncats.iowikipedia.orgprochema.comnanopouyesh.comchemicalbook.comottokemi.comfishersci.fi In this process, it acts to control the reaction and prevent unwanted side reactions that can compromise the quality and structure of the foam. In some applications within urethane (B1682113) foam production, it also functions as a chelating agent. chempoint.com Its stabilizing properties are essential for achieving the desired foam properties and ensuring a consistent and reliable manufacturing process.

Precursor in Specialty Chemical and Polymer Synthesis

4-Butylbenzene-1,2-diol, also known as 4-butylpyrocatechol, serves as a versatile precursor in the synthesis of a variety of specialty chemicals and polymers. Its diol functionality on the benzene (B151609) ring allows it to undergo various chemical reactions, making it a valuable building block in materials science and polymer chemistry. The presence of the n-butyl group enhances its lipophilicity and can influence the properties of the final products. atomfair.com

Research has identified this compound as a key intermediate in the synthesis of antioxidants and polymer stabilizers. atomfair.com Its structural similarity to natural phenolic compounds, such as those derived from lignin, has also led to its use in the development of novel biomaterials. atomfair.com The catechol moiety is capable of chelating metal ions, a property that is leveraged in the creation of catalysts and corrosion inhibitors. atomfair.com

In the realm of polymer synthesis, catechol derivatives are recognized for their utility as starting materials or modifiers. smolecule.com They can be incorporated into various polymers to impart specific properties. Research in this area explores the creation of advanced polymers for applications in drug delivery, biomaterials, and electronic devices. smolecule.com

While much of the published research in the broader category of butyl-substituted catechols has focused on the tert-butyl isomer (4-tert-butylcatechol) as a polymerization inhibitor for monomers like styrene and butadiene, the n-butyl isomer (this compound) is specifically noted for its role as a synthetic precursor. atomfair.com

A notable example of a related butyl-substituted phenol (B47542) in advanced polymer synthesis is the use of 4-n-butylresorcinol (a 1,3-diol isomer) to create a novel initiator for atom transfer radical polymerization (ATRP). mdpi.com In this research, the bromoester derivative of 4-n-butylresorcinol was used to synthesize V-shaped amphiphilic copolymers of methyl methacrylate (B99206) (MMA), 2-hydroxyethyl methacrylate (HEMA), and poly(ethylene glycol) methyl ether methacrylate (MPEGMA). mdpi.com This demonstrates the potential of butyl-substituted phenolic compounds to serve as foundational molecules for complex polymer architectures. mdpi.com

Research Findings on this compound and its Isomers in Synthesis

| Compound | Application Area | Specific Use / Research Finding | Reference |

|---|---|---|---|

| This compound (4-n-butylcatechol) | Specialty Chemicals | Serves as a key intermediate in the synthesis of antioxidants and polymer stabilizers. | atomfair.com |

| This compound (4-n-butylcatechol) | Materials Science | Employed in developing lignin-derived biomaterials due to its structural similarity to natural phenolics. | atomfair.com |

| This compound (4-n-butylcatechol) | Catalysis | The catechol moiety is utilized for its metal ion chelation properties in catalysis and corrosion inhibition studies. | atomfair.com |

| Catechol Derivatives | Polymer Synthesis | Used as starting materials or modifiers for polymers intended for drug delivery, biomaterials, and electronic devices. | smolecule.com |

| 4-n-butylresorcinol (Positional Isomer) | Polymer Chemistry | Modified to create a bromoester initiator for Atom Transfer Radical Polymerization (ATRP). | mdpi.com |

| 4-n-butylresorcinol (Positional Isomer) | Polymer Synthesis | Used to synthesize novel V-shaped amphiphilic copolymers (e.g., P(HEMA–co–MMA)). | mdpi.com |

Ligand Chemistry and Metal Complexation Research

Chelation with Metal Ions

The two adjacent hydroxyl groups on the aromatic ring of 4-Butylbenzene-1,2-diol readily deprotonate to form a catecholate dianion. This dianion serves as a powerful chelating agent, binding to metal ions to form stable, five-membered rings. This chelation is a key aspect of its chemical behavior and is leveraged in various applications, from acting as a stabilizer to its use in sophisticated catalytic systems. atomfair.comtandfonline.com

Research has shown that this compound and its close analogs, like 4-tert-butylcatechol (B165716), can chelate a variety of metal ions. The stability and structure of these complexes depend on the metal ion's size, charge, and electronic configuration. For instance, it is utilized as a chelating agent in the formulation of stannic tin catalysts. Studies on related substituted catechols have detailed the formation of complexes with several transition metals. The coordination can lead to various geometries, influenced by the metal center and other ligands present. For example, iron(III) complexes have been synthesized that mimic the coordination geometry of certain enzyme inhibitors. Similarly, copper(II) complexes often exhibit square-planar or distorted geometries, which are crucial for their catalytic activity.

The table below summarizes some of the metal ions known to form complexes with 4-butylcatechol derivatives, highlighting the versatility of this ligand.

| Metal Ion | Type of Complex/Application | Research Focus |

| Sn(IV) | Chelating agent in stannic tin catalysts. | Used to stabilize the catalyst. |

| Fe(III) | Mimics coordination of dioxygenase inhibitors. | Investigated for biomimetic catalytic systems and understanding enzyme mechanisms. nih.gov |

| Cu(II) | Forms complexes with varying coordination geometries. researchgate.net | Widely studied for catechol oxidase mimetic activity and other catalytic oxidations. doi.orgresearchgate.net |

| Mn(II/III/IV) | Forms complexes that catalyze oxidation reactions. nih.gov | Studied as models for manganese-dependent enzymes and their role in oxidative cleavage of catechols. researchgate.net |

| Co(II) | Forms complexes with biomimetic catalytic activity. journalijar.com | Investigated for the aerobic oxidation of catechols. journalijar.comnih.gov |

| Ni(II) | Forms stable, cyclized benzothiazine complexes. researchgate.net | Research into the reactivity and stabilization of intermediates in reactions involving catechol derivatives. |

Catalytic Systems Involving Metal-4-Butylbenzene-1,2-diol Complexes

The metal complexes of this compound and its derivatives are not merely stable structures; they are often catalytically active. The catechol ligand can play a dual role: it can be the substrate that is transformed, or it can be part of the catalyst itself, modifying the electronic and steric properties of the metal center.

A significant body of research focuses on the oxidation of catechols, where metal complexes catalyze the conversion of the diol to the corresponding quinone. doi.orgjournalijar.com These reactions often serve as models for the function of metalloenzymes like catechol oxidase. In these systems, 4-tert-butylcatechol is frequently used as a substrate because the bulky tert-butyl group helps to prevent undesirable side reactions, such as polymerization. doi.org

The catalytic efficiency of these systems is highly dependent on the choice of metal and the coordination environment. For example, copper(II) complexes have been extensively studied for their ability to catalyze the aerobic oxidation of 3,5-di-tert-butylcatechol (B55391), a close relative of this compound. Some dinuclear copper complexes have shown exceptionally high turnover frequencies. rsc.org Similarly, manganese complexes have demonstrated high catalytic activity in the oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butylquinone, with kinetics that follow the Michaelis-Menten model, indicative of enzyme-like behavior. nih.gov

Iron complexes have also been developed to mimic catechol dioxygenases, enzymes that catalyze the oxidative cleavage of the aromatic ring of catechols. nih.govrsc.org Studies with iron(III) complexes and 3,5-di-tert-butylcatechol have shown that the reaction can be directed to produce specific cleavage products with multiple turnovers. rsc.org Cobalt complexes, including those with porphyrin ligands, are also efficient catalysts for the oxidation of catechols to quinones by molecular oxygen. ekb.eg

The following table presents a selection of research findings on catalytic systems involving metal complexes and substituted catechols, illustrating the scope and efficiency of these catalysts.

| Metal Catalyst System | Substrate | Reaction Type | Turnover Number (kcat) / Rate |

| [CuL]₄ Complex (L = tridentate Schiff base) | 3,5-di-tert-butylcatechol | Aerobic Oxidation | 56.95 h⁻¹ doi.org |

| Mn(bpia)(Cl)₂ (bpia = bis(picolyl)(N-methylimidazole-2-yl)amine) | 3,5-di-tert-butylcatechol | Aerobic Oxidation | 230 h⁻¹ nih.gov |

| [Cu(L²⁻)(H₂O)₂] (L = tridentate ligand) | 3,5-di-tert-butylcatechol | Aerobic Oxidation | 132.8 h⁻¹ scilit.com |

| Sn(IV) Complex C3 (phenylthioacetic acid with di-butylstannanone) | 3,5-di-tert-butylcatechol | Oxidation | 14.45 µmol L⁻¹ min⁻¹ (Rate), 21671.05 min⁻¹ (Turnover) researchgate.net |

| Cobalt(II) Complexes (with various ligands in DMF) | 4-tert-butylcatechol | Aerobic Oxidation | Turnover numbers reported, reactivity depends on the ligand structure. journalijar.com |

| Copper(II) Complex (with dinucleating ligand in CH₃CN) | 3,5-di-tert-butylcatechol | Aerobic Oxidation | Up to 6900 h⁻¹ rsc.org |

| L6/CoCl₂ Complex | 3,5-di-tert-butylcatechol | Oxidation | 38.843 µmol L⁻¹ min⁻¹ (Rate) |

These studies underscore the importance of this compound and its derivatives as versatile ligands in coordination chemistry and as key components in the development of novel catalytic systems. The ability to fine-tune the catalytic activity by modifying the ligand structure or the metal center continues to drive research in this area.

Environmental Fate and Degradation Studies

Microbial Degradation Pathways

Microbial activity is a primary mechanism for the breakdown of organic compounds in the environment. nih.govmdpi.com Studies have shown that 4-Butylbenzene-1,2-diol can be metabolized by specific microorganisms, which utilize it as a source of carbon and energy. nih.govresearchgate.net The degradation process is typically initiated by enzymatic actions that break down the aromatic structure of the compound. Research indicates that the degradation activity is often inducible, meaning the presence of the compound triggers the synthesis of the necessary enzymes by the microbes. nih.gov

One studied pathway involves the metabolism of 4-tert-butylphenol (B1678320), which is first hydroxylated to form 4-tert-butylcatechol (B165716) (this compound). nih.govgrafiati.com This intermediate is then further broken down. The degradation often proceeds via a meta-cleavage pathway, a common route for the breakdown of catechol-type compounds by bacteria. nih.govnih.gov This pathway involves the enzymatic cleavage of the aromatic ring between a hydroxylated carbon and an adjacent carbon atom. unesp.br

Specific bacterial strains have been identified and characterized for their ability to degrade this compound. These microorganisms are typically isolated from environments contaminated with industrial chemicals, such as activated sludge from wastewater treatment plants. researchgate.net

Sphingobium fuliginis strain TIK-1: Isolated from rhizosphere sediment, this strain has demonstrated the ability to utilize 4-tert-butylphenol as its sole carbon and energy source by first converting it to this compound. nih.govgrafiati.com The strain completely degraded 1.0 mM of this compound within 9 hours, with corresponding cell growth. nih.gov The metabolism follows a meta-cleavage pathway, which was confirmed through experiments using 3-fluorocatechol, an inhibitor of meta-cleavage enzymes. nih.govgrafiati.com When the enzyme was inhibited, the degradation of this compound was blocked. nih.gov

Pseudomonas corrugate strain YH1: This strain, isolated from the activated sludge of a chemical factory's wastewater treatment plant, can use this compound as its sole carbon and energy source. researchgate.net Under optimal conditions, it achieved a degradation rate of over 82% with an initial concentration of 500 mg·L⁻¹. researchgate.net Further optimization studies showed that under specific conditions of nutrient concentration, pH, and temperature, the degradation rate could reach as high as 98.21%. researchgate.net Enzymatic analysis revealed that the degrading enzymes were intracellular and that the presence of this compound induced the synthesis of catechol 1,2-dioxygenase (C12O). researchgate.net

During the microbial degradation of this compound, several intermediate compounds, or transient metabolites, are formed and then subsequently consumed. The identification of these metabolites is key to elucidating the complete degradation pathway.

In studies with Sphingobium fuliginis strain TIK-1 metabolizing 4-tert-butylphenol, this compound is the first identified metabolite. nih.gov As the degradation proceeds, another significant transient metabolite is formed:

3,3-dimethyl-2-butanone: This compound appears in the culture medium after the introduction of this compound. nih.gov Its concentration was observed to increase to a peak of 0.13 mM between 3 and 6 hours of incubation before gradually decreasing as it was further metabolized by the bacteria. nih.govgrafiati.com

The detection of these specific metabolites provides strong evidence for the operation of a meta-cleavage pathway in the breakdown of the this compound ring structure. nih.gov

| Time (hours) | This compound Concentration (mM) | 3,3-dimethyl-2-butanone Concentration (mM) |

|---|---|---|

| 0 | 1.0 | 0.0 |

| 3 | Decreasing | Increasing (detected) |

| 6 | Significantly Decreased | 0.13 (Peak) |

| 9 | 0.0 | Decreasing |

| 24 | 0.0 | 0.008 |

Oxidation by Specific Microbial Strains

Abiotic Degradation Processes

In addition to microbial action, this compound can be degraded by non-biological, or abiotic, processes in the environment. These processes primarily involve chemical reactions with naturally occurring substances or energy sources in the atmosphere and water.

One significant pathway for abiotic degradation is its reaction with photochemically-produced hydroxyl radicals (•OH) in the atmosphere. nih.gov While a specific rate constant for this compound is not detailed, the related compound 4-tert-butylphenol is estimated to react with hydroxyl radicals with a half-life of about 9.5 hours. nih.gov This suggests that catechols with similar structures would also be susceptible to atmospheric oxidation. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, are also effective in removing such compounds from water, further highlighting the role of this oxidative degradation mechanism. sigmaaldrich.com

The compound is considered stable under normal temperatures and pressures but can oxidize and change color when exposed to oxygen, alkalis, or certain metals like iron and copper. dic-global.comcoleparmer.com While long-term degradation products may arise, short-term hazardous degradation products are considered unlikely under normal conditions. oxfordlabchem.com

Environmental Behavior and Pollution Control Considerations

The environmental behavior of this compound is influenced by its physical and chemical properties. It has limited solubility in water, which increases in hot water, and a bulky tert-butyl group that affects its interaction with water molecules. oxfordlabchem.comsolubilityofthings.com This property suggests it will likely be mobile in the environment due to its water solubility. fishersci.com

The compound is considered toxic to aquatic life, with some studies indicating it is very toxic to aquatic organisms and may cause long-lasting harmful effects. fishersci.comchemicalbook.comlobachemie.com Its potential for environmental impact necessitates careful management and control of its release.

For pollution control, several strategies are relevant:

Containment and Cleanup: In case of spills, the material should be contained to prevent it from entering drains or groundwater systems. coleparmer.comfishersci.comchemicalbook.com For solid spills, the material should be swept or shoveled into a suitable disposal container. coleparmer.comoxfordlabchem.com

Wastewater Treatment: The demonstrated biodegradability of this compound by specific microbial strains suggests that biological wastewater treatment systems, such as activated sludge processes, can be effective for its removal, especially if the microbial community is adapted to the compound. researchgate.netoecd.org The compound's ability to catalyze oxidation reactions also makes it a candidate for certain wastewater treatment applications. cymitquimica.com

Engineering Controls: In industrial settings where the compound is used, process enclosures and local exhaust ventilation are recommended to minimize its release into the environment. oxfordlabchem.com

Q & A

Q. How do water matrix compositions (e.g., additives, ionic strength) influence QSPR model predictions for this compound's degradation kinetics?

- Methodological Answer : QSPR models trained on ultrapure water show high deviation (21–36%) when applied to matrices with additives (e.g., NaCl, humic acid). Experimental validation across four water matrices (ultrapure, NaCl, humic acid, wastewater) reveals that model accuracy is matrix-specific. For example, predictions in ultrapure water align closely with experimental data (1% deviation), but extrapolation to other matrices requires recalibration. Always validate models against experimental endpoints for each matrix .

Q. How can researchers resolve discrepancies between predicted and experimental degradation rates of this compound in complex aqueous systems?

- Methodological Answer : Use multi-model validation (e.g., kpure, kNaCl, khumic, kwastewater) to identify systematic errors. If deviations exceed 20%, conduct sensitivity analyses on descriptors like logP or electrophilicity index. For instance, in wastewater matrices, hydrophobic interactions may dominate, necessitating inclusion of partition coefficients in model training. Cross-reference deviations highlighted in Table 3 to prioritize recalibration efforts .

Q. What methodological considerations are critical for externally validating QSPR models for emerging contaminants like this compound?

- Methodological Answer : Ensure the molecule is excluded from the training set to avoid bias. Use external validation sets with diverse water matrices to test generalizability. For this compound, models not accounting for matrix-specific interactions (e.g., ion pairing in NaCl) fail to predict degradation endpoints accurately. Report percentage variations between predicted and experimental values to quantify model robustness .

Data Contradiction and Experimental Design

Q. How should researchers address contradictions in genotoxicity data between in vitro and in vivo studies for diols?

- Methodological Answer : For benzene-1,2-diol, in vivo oral exposure studies show genotoxicity concerns despite negative in vitro results, likely due to metabolic activation. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios. Measure metabolites like quinones or semiquinones, which may induce oxidative DNA damage. Cross-reference TTC thresholds to assess risk margins for this compound .

Q. What experimental design principles optimize studies on this compound's environmental persistence?

- Methodological Answer : Use a factorial design varying water matrix composition (pH, ionic strength, organic matter) and model organisms (e.g., Daphnia magna for ecotoxicity). For QSPR validation, include kinetic constants (e.g., kOH) and compare predictions across models. Replicate conditions from Table 3 to ensure reproducibility. Prioritize matrices reflecting real-world wastewater treatment plants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.